molecular formula C21H19N7O4 B11328209 8-(3,4-dimethoxyphenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

8-(3,4-dimethoxyphenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

Cat. No.: B11328209
M. Wt: 433.4 g/mol
InChI Key: NWKSYBJSCQKCMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 8-(3,4-dimethoxyphenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.0³,⁷]trideca-1(9),3,5,10-tetraen-13-one is a nitrogen-rich heterocyclic molecule characterized by a complex tricyclic core containing seven nitrogen atoms (heptazatricyclo) and substituted with methoxyphenyl groups at positions 8 and 10. The tricyclic framework (7.4.0.0³,⁷) indicates a fused bicyclo[7.4.0] system with an additional bridge, creating a rigid, planar structure.

Properties

Molecular Formula

C21H19N7O4

Molecular Weight

433.4 g/mol

IUPAC Name

8-(3,4-dimethoxyphenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

InChI

InChI=1S/C21H19N7O4/c1-30-13-7-4-11(5-8-13)17-16-18(20(29)24-23-17)22-21-25-26-27-28(21)19(16)12-6-9-14(31-2)15(10-12)32-3/h4-10,19H,1-3H3,(H,24,29)(H,22,25,27)

InChI Key

NWKSYBJSCQKCMU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=O)C3=C2C(N4C(=NN=N4)N3)C5=CC(=C(C=C5)OC)OC

Origin of Product

United States

Biological Activity

The compound 8-(3,4-dimethoxyphenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one is a complex organic molecule with potential biological activities that merit investigation. Its unique structural features suggest various interactions with biological macromolecules which could lead to therapeutic applications.

  • Molecular Formula : C21H19N7O4
  • Molecular Weight : 433.4 g/mol
  • IUPAC Name : 10-(3,4-dimethoxyphenyl)-8-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound could interact with various receptors that regulate cellular signaling.
  • DNA/RNA Interaction : Its structure suggests potential binding to nucleic acids, thereby influencing gene expression.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with similar phenolic compounds:

Anticancer Activity

Phenolic compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • A study on phenolic compounds from Dendrobium ellipsophyllum demonstrated that certain isolates had IC50 values less than 250 μM against H292 human lung cancer cells and exhibited apoptosis-inducing effects .

Anti-inflammatory Properties

Compounds with similar structural motifs have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes like COX and LOX.

Antioxidant Activity

The presence of multiple methoxy groups in the structure may contribute to antioxidant activity by scavenging free radicals and reducing oxidative stress.

Case Studies

  • Cytotoxic Effects : A study isolated several phenolic compounds from Dendrobium ellipsophyllum, identifying specific compounds responsible for cytotoxicity and anti-metastatic properties . These findings suggest that derivatives of the compound may also exhibit similar effects.
  • Mechanistic Insights : Research into the mechanisms of action for phenolic compounds has shown that they can induce apoptosis in cancer cells through mitochondrial pathways and caspase activation.

Data Table: Biological Activities of Related Compounds

Compound NameSourceBiological ActivityIC50 (μM)Mechanism
Compound 1Dendrobium ellipsophyllumCytotoxic<250Apoptosis induction
Compound 2Dendrobium ellipsophyllumAnti-metastatic<250Anoikis sensitization
Compound 3Synthetic analogsAnti-inflammatoryNot specifiedCOX inhibition

Comparison with Similar Compounds

Nitrogen Content and Ring Systems

The target compound’s heptazatricyclo system (seven nitrogens) distinguishes it from analogs like 12-(4-methoxyphenyl)-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene (hexaazatricyclo, six nitrogens) . The additional nitrogen in the target compound likely increases polarity and hydrogen-bonding capacity, influencing solubility and binding affinity.

Substituent Effects

  • Methoxy Positioning: The 3,4-dimethoxyphenyl group at position 8 and 4-methoxyphenyl at position 10 contrast with 7-(4-methoxyphenyl)-9H-furo[2,3-f]chromen-9-one (a flavonoid with a single 4-methoxyphenyl substituent) . Dimethoxy groups may enhance electron-donating effects, stabilizing radical intermediates in antioxidant or enzyme-inhibition processes .

Enzyme Inhibition

The flavonoid 7-(4-methoxyphenyl)-9H-furo[2,3-f]chromen-9-one inhibits bovine carbonic anhydrase-II (IC₅₀ = 17.86 ± 0.07 µM) . The target compound’s dimethoxy groups and nitrogen-rich core may enhance binding to similar enzymes, though its larger size could reduce permeability.

Antitumor Potential

Compounds like (4E)-10-{2-[(E)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-1,3-thiazole-4-yl}-4-dimethyl-8-oxatricyclo[7.4.0.0²,⁷]trideca-1(13),6,9,11-tetraen-3,5-dione exhibit antitumor activity via thiazole and tricyclic moieties . The target compound’s methoxy groups may modulate cytotoxicity by influencing redox cycling or DNA intercalation.

Antioxidant Activity

The target compound’s methoxy groups could similarly scavenge free radicals, though its nitrogen content may alter reactivity.

Data Tables

Table 1. Structural and Functional Comparison of Key Analogues

Compound Name Molecular Formula* Heteroatoms Substituents Key Bioactivity Reference
Target Compound C₂₆H₂₀N₇O₅ 7 N, 1 O 3,4-Dimethoxyphenyl, 4-Methoxyphenyl Hypothesized enzyme inhibition -
12-(4-Methoxyphenyl)-10-phenyl-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene C₂₀H₁₄N₆O 6 N, 1 O 4-Methoxyphenyl, Phenyl Structural analysis
7-(4-Methoxyphenyl)-9H-furo[2,3-f]chromen-9-one C₁₈H₁₄O₄ 1 O 4-Methoxyphenyl Carbonic anhydrase-II inhibition (IC₅₀ = 17.86 µM)
(4E)-10-{2-[(E)-2-[(4-Bromophenyl)methylidene]hydrazin-1-yl]-1,3-thiazole-4-yl}-...-3,5-dione C₂₄H₁₇BrN₄O₃S 4 N, 3 O, 1 S 4-Bromophenyl, Thiazole Antitumor

*Molecular formulas estimated based on IUPAC names.

Table 2. Substituent Impact on Bioactivity

Substituent Type Example Compound Effect on Bioactivity
3,4-Dimethoxyphenyl Target Compound Enhanced electron donation; potential for stabilizing enzyme-substrate complexes
Single 4-Methoxyphenyl 7-(4-Methoxyphenyl)-chromenone Moderate enzyme inhibition; lower steric hindrance
Bromophenyl + Thiazole Antitumor tricyclic derivative Increased cytotoxicity via halogen interactions and thiazole-mediated DNA binding

Research Findings and Implications

  • Synthetic Challenges : The heptazatricyclo core likely requires multi-step synthesis, as seen in analogous tricyclic compounds prepared via cyclocondensation and catalytic hydrogenation .
  • Analytical Characterization : Structural elucidation of similar compounds relies on X-ray crystallography (e.g., ) and advanced spectroscopy (NMR, LC-MS) .
  • Structure-Activity Relationships (SAR) : The number of nitrogen atoms and methoxy positions critically influence solubility, target selectivity, and metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.